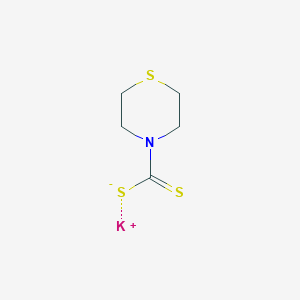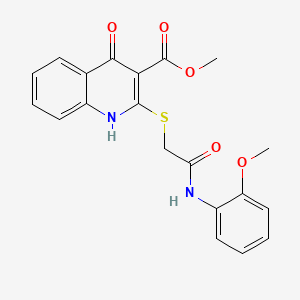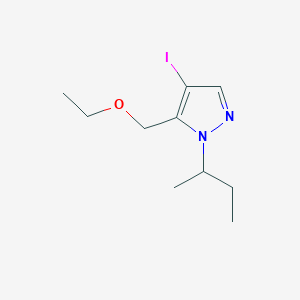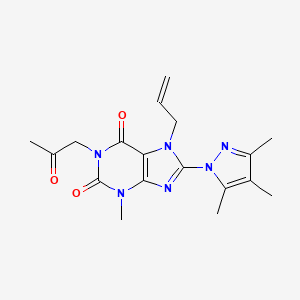![molecular formula C13H16F3N B2553498 (1-[3-(三氟甲基)苯基]甲基-环丁基)甲胺 CAS No. 1439900-12-5](/img/structure/B2553498.png)
(1-[3-(三氟甲基)苯基]甲基-环丁基)甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine" is a derivative of cyclobutylamine, which is a class of compounds that has been studied for various biological activities. Cyclobutylamines have been shown to interact with enzymes such as monoamine oxidase (MAO) and are of interest due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of cyclobutylamine derivatives typically involves the reaction of cyclobutylamines with various substituents. For example, the synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives was achieved by refluxing benzotriazole with different substituted aldehydes and ammonium chloride in ethanol . Although the specific synthesis of "(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine" is not detailed in the provided papers, similar synthetic strategies could be employed, involving the introduction of the 3-(trifluoromethyl)phenyl group to the cyclobutylamine core.
Molecular Structure Analysis
The molecular structure of cyclobutylamine derivatives is characterized by the presence of a cyclobutyl ring attached to an amine group. The presence of substituents like the 3-(trifluoromethyl)phenyl group can influence the molecular geometry and electronic distribution, potentially affecting the compound's reactivity and interaction with biological targets. Computational studies on related compounds, such as 1-(trimethylsilylmethyl)cyclobutyl carbocations, have revealed multiple energy minima and barriers to interconversion, indicating that the stereochemistry of substituents can significantly impact the molecular structure .
Chemical Reactions Analysis
Cyclobutylamine derivatives can undergo various chemical reactions. For instance, 1-phenylcyclobutylamine (PCBA) is both a substrate and an irreversible inactivator of MAO, leading to the formation of metabolites such as 2-phenyl-1-pyrroline, 3-benzoylpropanal, and 3-benzoylpropionic acid . The reaction involves a one-electron oxidation to an amine radical cation and subsequent homolytic ring cleavage. Similarly, 3-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates undergo reactions to form methyl ether substitution products and alkene elimination products, with stereochemistry influenced by the nature of the carbocationic intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutylamine derivatives are influenced by their molecular structure. The presence of a 3-(trifluoromethyl)phenyl group would likely increase the lipophilicity of the compound and could affect its metabolic stability and membrane permeability. For example, a series of 1-(2-phenoxyphenyl)methanamines was found to have good in vitro metabolic stability, hERG selectivity, and passive membrane permeability, which are important properties for pharmacological agents . These properties are crucial for the compound's pharmacokinetics and safety profile.
科学研究应用
立体化学与反应性
Creary(2023年)对溶剂捕获β-三甲基硅烷基碳阳离子的立体化学进行的研究,包括环丁基三氟乙酸酯衍生物,阐明了这类结构可能经历的复杂相互作用和转化。这项研究对于理解类似“(1-[3-(三氟甲基)苯基]甲基-环丁基)甲胺”等化合物在合成有机化学中的反应性和潜在应用具有重要意义,特别是在立体选择性合成和涉及碳阳离子中间体的反应方面(Creary, 2023)。
抗癌活性
另一个相关研究领域是基于席夫碱配体的新钯(Pd)II和铂(Pt)II配合物的抗癌活性研究。这些研究涉及与“(1-[3-(三氟甲基)苯基]甲基-环丁基)甲胺”结构基序相关的配体,并突出了这类化合物在药物化学中的潜力,特别是在新抗癌药物的开发中。Mbugua等人(2020年)的研究讨论了这些配合物的合成、表征和抗癌活性,为探索类似化合物在治疗应用中奠定了基础(Mbugua et al., 2020)。
分子设计与药物发现
Sniecikowska等人(2019年)设计了新型1-(1-苯甲酰哌啶-4-基)甲胺的芳氧基乙基衍生物作为5-HT1A受体偏向激动剂,展示了类似“(1-[3-(三氟甲基)苯基]甲基-环丁基)甲胺”结构基序在新药物活性化合物开发中的应用。这些化合物表现出强大的抗抑郁活性,展示了这类化学结构在药物发现和开发中的潜力(Sniecikowska et al., 2019)。
安全和危害
The compound has several hazard statements including H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
[1-[[3-(trifluoromethyl)phenyl]methyl]cyclobutyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-4-1-3-10(7-11)8-12(9-17)5-2-6-12/h1,3-4,7H,2,5-6,8-9,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJRZSUXDAIMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC(=CC=C2)C(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one](/img/structure/B2553425.png)



![Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate](/img/structure/B2553432.png)



![ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2553436.png)